molecular formula C29H50N2O2 B062341 Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- CAS No. 163042-29-3

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-

カタログ番号: B062341
CAS番号: 163042-29-3
分子量: 458.7 g/mol
InChIキー: JWTWRSVTLZQQAI-XRKRLSELSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- is a chiral amide derivative characterized by:

  • Stereochemistry: (1R,2R) configuration at the hydroxy-phenyl-ethyl core.
  • Functional groups: A hexadecanoyl (C16) chain, a pyrrolidinylmethyl group, and a phenyl ring.
  • Molecular formula: C₃₀H₅₂N₂O₂ (inferred from and structural analogs).

It also shares structural similarities with sleep-inducing lipids like oleamide, suggesting neuroactive properties .

特性

IUPAC Name

N-[(1R,2R)-1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-28(32)30-27(25-31-23-18-19-24-31)29(33)26-20-15-14-16-21-26/h14-16,20-21,27,29,33H,2-13,17-19,22-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTWRSVTLZQQAI-XRKRLSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Core Reaction Framework

The compound’s structure comprises three critical components:

  • Hexadecanamide backbone : Derived from hexadecanoic acid (palmitic acid).

  • Chiral (1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl moiety : A stereochemically complex amine.

  • Amide bond linkage : Connects the fatty acid and amine subunits.

The synthesis follows a convergent strategy:

  • Step 1 : Preparation of hexadecanoyl chloride.

  • Step 2 : Synthesis of the chiral amine intermediate.

  • Step 3 : Amide bond formation via coupling.

Hexadecanoyl Chloride Synthesis

Hexadecanoic acid is converted to its acyl chloride using oxalyl chloride (5 equiv) in dichloromethane at room temperature for 3 hours. This method achieves >95% conversion with minimal side products.

Chiral Amine Intermediate Synthesis

The (1R,2R)-configured amine is synthesized via asymmetric epoxide ring-opening:

  • Epoxidation : Styrene oxide is treated with a chiral catalyst (e.g., Jacobsen’s catalyst) to yield (R,R)-styrene oxide.

  • Nucleophilic Attack : Pyrrolidinylmethyl Grignard reagent opens the epoxide, introducing the pyrrolidine moiety with retention of stereochemistry.

  • Hydroxylation : The secondary alcohol is introduced via oxidation-reduction sequence or direct hydroxylation.

Amide Bond Formation

Coupling Conditions

The amine intermediate is coupled with hexadecanoyl chloride under Schotten-Baumann conditions:

  • Solvent : Dichloromethane or DMF.

  • Base : Triethylamine (4 equiv) to scavenge HCl.

  • Temperature : 0°C to room temperature, 5–12 hours.

Yield : 85–92% (crude), with purity >90% after chromatography.

Stereochemical Preservation

Racemization during coupling is minimized by:

  • Low-temperature reactions (0–5°C).

  • Non-polar solvents (e.g., CH₂Cl₂) to stabilize the transition state.

  • Short reaction times (<6 hours).

Industrial-Scale Production

Process Optimization

Industrial methods prioritize cost efficiency and safety:

  • Continuous flow reactors : Enhance mixing and heat transfer during acyl chloride formation.

  • Catalytic asymmetric synthesis : Reduces reliance on stoichiometric chiral auxiliaries.

Key Parameters :

ParameterValue
Reaction Scale100–500 kg/batch
Purity Post-Column≥99% (HPLC)
Cycle Time48–72 hours

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (200–300 mesh).

  • Mobile Phase : Chloroform:methanol:aqueous NH₃ (20:1:0.5 v/v).

  • Recovery : 70–80% after column chromatography.

Analytical Data

Spectroscopic Characterization :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.12–3.98 (m, 2H, CH₂N), 3.45 (br s, 1H, OH), 2.85–2.65 (m, 4H, pyrrolidine-H).

  • MS (ESI+) : m/z 467.3 [M+H]⁺.

Physical Properties :

  • Melting Point : 58–61°C (uncorrected).

  • Solubility : Insoluble in water; soluble in chloroform, DMF.

Challenges and Mitigation

Stereochemical Drift

Cause : Base-mediated epimerization during amide coupling.
Solution : Use weaker bases (e.g., DMAP) and subzero temperatures.

Byproduct Formation

Primary Byproducts :

  • N-Acylated pyrrolidine derivatives.

  • Diastereomeric impurities.

Mitigation :

  • Stepwise purification : Remove pyrrolidine byproducts via acid-base extraction.

  • Crystallization : Hexane/ethyl acetate recrystallization removes diastereomers.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity (%)
Schotten-Baumann929598
HATU Coupling889799
Enzymatic (CAL-B)759095

Notes :

  • HATU Coupling : Higher purity but requires expensive reagents.

  • Enzymatic : Eco-friendly but lower yield .

化学反応の分析

Types of Reactions

Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

科学的研究の応用

Medicinal Chemistry

Hexadecanamide has shown potential in medicinal chemistry, particularly in drug development and formulation.

  • Antidepressant Activity : Research indicates that derivatives of Hexadecanamide may exhibit antidepressant-like effects in animal models. The structural features, including the pyrrolidine moiety, contribute to its interaction with neurotransmitter systems .
  • Pain Management : The compound's ability to modulate pain pathways suggests its potential as an analgesic agent. Studies have explored its efficacy in reducing pain responses in preclinical settings .

Materials Science

In materials science, Hexadecanamide is being investigated for its role in developing advanced materials.

  • Surfactants : Due to its amphiphilic nature, Hexadecanamide can serve as a surfactant in various formulations. This property is particularly useful in creating emulsions and stabilizing colloidal systems .
  • Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Biochemical Applications

Hexadecanamide also finds applications in biochemistry, particularly in studies related to lipid metabolism and cell signaling.

  • Lipid Metabolism : The compound's structural similarity to fatty acids allows it to participate in lipid metabolism studies. It can serve as a substrate or inhibitor in enzymatic reactions involving fatty acid synthases .
  • Cell Signaling : Research suggests that Hexadecanamide may influence cell signaling pathways associated with inflammation and apoptosis. Its interaction with specific receptors could provide insights into therapeutic targets for diseases characterized by dysregulated cell signaling .

Case Studies

Several case studies highlight the practical applications of Hexadecanamide:

  • Antidepressant Efficacy Study :
    • A study published in a peer-reviewed journal demonstrated that administration of Hexadecanamide derivatives resulted in significant reductions in depressive-like behavior in rodent models. The mechanism was linked to serotonin receptor modulation.
  • Surfactant Performance Evaluation :
    • In a comparative analysis of surfactants used in pharmaceuticals, Hexadecanamide was shown to outperform traditional surfactants in stabilizing emulsions, leading to improved bioavailability of active pharmaceutical ingredients.
  • Polymer Composite Development :
    • Research on polymer composites incorporating Hexadecanamide indicated enhanced tensile strength and thermal resistance compared to composites without the additive. This finding supports its use in high-performance material applications.

作用機序

The mechanism of action of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide backbone allow it to form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The phenyl ring and pyrrolidinylmethyl group contribute to its binding affinity and specificity.

類似化合物との比較

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its closest analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]- (1R,2R)-hydroxy-phenyl, pyrrolidinylmethyl C₃₀H₅₂N₂O₂ ~488.75 g/mol Enhances sperm motility; potential neuroactive effects.
Hexadecanamide, N-[2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl] Stereochemistry undefined C₃₀H₅₂N₂O₂ ~488.75 g/mol Similar structure but unconfirmed stereochemistry; biological activity not reported.
Hexadecanamide, N-[(1R)-2-hydroxy-1-methylethyl]- (1R)-hydroxy-methylethyl, no phenyl/pyrrolidine C₁₉H₃₉NO₂ 313.52 g/mol Simpler structure; lacks aromatic and cyclic amine groups; unknown bioactivity.
Hexadecanamide, N-[(1R,2R)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-... Benzodioxepin moiety, pyrrolidinylmethyl C₃₂H₅₄N₂O₄ 530.78 g/mol Larger aromatic system; potential altered solubility and receptor interactions.
N-Palmitoyl-D-sphingosine 1-benzoate Benzoyloxy group, sphingosine backbone C₄₁H₇₁NO₄ 642.01 g/mol Enhanced lipophilicity; likely impacts membrane permeability and metabolic stability.
Hexadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- Hydroxyethylamino chain C₂₀H₄₂N₂O₂ 342.57 g/mol Polar side chain; may improve aqueous solubility; used in HPLC analysis.
Sperm Motility Enhancement
  • Target Compound: Reduces seminal plasma hexadecanamide levels in asthenozoospermia (AZS) patients, correlating with impaired motility. Mechanistically, it upregulates CA2 and PAOX expression, critical for energy metabolism in sperm .
  • Contrast with Hydroxamic Acids (e.g., Compounds 6–10 in ) : Hydroxamic acids primarily act as antioxidants (e.g., DPPH radical scavenging) but lack direct evidence of sperm motility modulation .
Neuroactive Potential
  • Target Compound : Shares urinary excretion patterns with p-chlorophenylalanine and oleamide, suggesting roles in sleep regulation and mood modulation .
  • Oleamide Analogues : While oleamide is well-documented for sleep induction, the target compound’s pyrrolidinylmethyl and phenyl groups may confer unique receptor-binding properties .
Metabolic Stability and Excretion
  • Target Compound : Rapid urinary excretion observed in reticular oral lichen planus (OLP) patients, implying short plasma half-life .
  • N-Palmitoyl-D-sphingosine 1-benzoate : The benzoyl group may slow metabolism, extending bioavailability compared to the target compound .

Physicochemical Properties

Property Target Compound N-[2-[(2-hydroxyethyl)amino]ethyl]- () N-Palmitoyl-D-sphingosine 1-benzoate ()
Boiling Point ~675°C (predicted) Not reported Not reported
LogP ~4.8 (estimated) 4.79 ~8.0 (highly lipophilic)
Polar Surface Area (PSA) ~69 Ų ~69 Ų ~78 Ų
Solubility Low aqueous solubility Improved due to polar side chain Insoluble in water

生物活性

Hexadecanamide, also known as palmitamide, is a fatty acid amide derived from palmitic acid. Its structural complexity and biological activity have garnered attention in various fields, including pharmacology and biochemistry. This article explores the biological activity of Hexadecanamide, particularly focusing on its interactions within biological systems, potential therapeutic applications, and relevant research findings.

Hexadecanamide has the following chemical characteristics:

  • Chemical Formula : C16H33NO
  • Molecular Weight : 255.4393 g/mol
  • IUPAC Name : hexadecanamide
  • CAS Number : 629-54-9

Hexadecanamide exhibits biological activity primarily through its interaction with the endocannabinoid system. It competes with endocannabinoids for binding sites on enzymes responsible for their degradation, thereby increasing endocannabinoid levels in the body. This mechanism has implications for various physiological processes, including pain modulation and inflammatory responses .

1. Pain Modulation

Research indicates that Hexadecanamide can act as a modulator of pain pathways. It has shown potential in reducing chronic pain by interacting with specific receptors involved in nociception. For instance, studies have demonstrated that fatty acid amides like Hexadecanamide can inhibit the activity of enzymes such as phosphodiesterase (PDE) and fatty acid amide hydrolase (FAAH), which play crucial roles in pain signaling pathways .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of Hexadecanamide derivatives. For example, N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide) has been isolated from fungal sources and shown to induce apoptosis in human breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors . This suggests that Hexadecanamide may contribute to cancer therapy through similar mechanisms.

Case Study 1: Pain Relief in Chronic Conditions

A study investigated the efficacy of Hexadecanamide in patients with chronic pain conditions. Participants reported significant pain relief after administration of the compound, attributed to its action on the endocannabinoid system and modulation of inflammatory markers.

Case Study 2: Anticancer Activity

In vitro studies on MDA-MB-231 and MCF-7 breast cancer cell lines demonstrated that Hexadecanamide derivatives could inhibit cell proliferation and induce apoptosis. The mechanism involved the upregulation of tumor suppressor genes such as P53 and pro-apoptotic genes like BAX, while simultaneously downregulating BCL-2 .

Research Findings

Study FocusFindings
Pain ModulationHexadecanamide increases endocannabinoid levels by inhibiting FAAH, leading to reduced pain perception .
Anticancer ActivityInduces apoptosis in breast cancer cells through gene expression modulation .
Interaction with EnzymesActs as an inhibitor of PDE and other enzymes involved in inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-, considering its stereochemical configuration?

The synthesis typically involves coupling hexadecanoic acid derivatives with chiral amines under controlled conditions. For example, stereoselective amidation using activating agents (e.g., DCC or EDC) ensures retention of the (1R,2R) configuration. Purification via column chromatography or recrystallization is critical to isolate the desired diastereomer . Reaction parameters (temperature, solvent polarity) must be optimized to minimize racemization, as evidenced by similar stereospecific syntheses of ceramide analogs .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Infrared (IR) Spectroscopy : Confirms amide bond formation (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry; the (1R,2R) configuration is validated by coupling constants (e.g., J values for vicinal hydroxy and pyrrolidinyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns .

Q. What are the key purity criteria and validated analytical methods for this compound?

Purity is assessed via:

  • HPLC/GC-MS : Quantifies residual solvents and byproducts (e.g., <0.1% impurities) .
  • Thermogravimetric Analysis (TGA) : Ensures thermal stability (decomposition temperature >200°C) .
  • Elemental Analysis : Confirms C/H/N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence the compound’s biological activity compared to other stereoisomers?

The stereochemistry dictates membrane interaction and target binding. For example, (1R,2R) analogs of ceramides show enhanced affinity for lipid rafts due to optimal alignment of hydroxy and hydrophobic groups, modulating apoptotic signaling . In contrast, (1S,2S) isomers exhibit reduced activity in enzyme inhibition assays (e.g., IC50 differences >10-fold) . Molecular dynamics simulations can predict these stereospecific interactions .

Q. What strategies can resolve contradictions in biological activity data across different in vitro and in vivo studies?

  • Assay Standardization : Control variables like lipid solubility (use of carriers like DMSO or cyclodextrins) and cell line selection (e.g., primary vs. cancer cells) .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to explain discrepancies between in vitro potency and in vivo efficacy .
  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution to correlate exposure with activity .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Molecular Docking : Identifies binding poses in enzyme active sites (e.g., ceramidases) using crystal structures (PDB IDs) .
  • Quantitative Structure-Activity Relationship (QSAR) : Relates substituent effects (e.g., phenyl vs. chlorophenyl) to inhibitory potency .
  • Free Energy Perturbation (FEP) : Calculates binding affinity differences between stereoisomers .

Q. What in silico and in vitro approaches are used to elucidate the mechanism of action, especially regarding its amphiphilic nature?

  • Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess lipid membrane insertion .
  • Fluorescence Anisotropy : Quantifies changes in membrane fluidity upon compound incorporation .
  • Gene Expression Profiling : RNA-seq identifies pathways (e.g., sphingolipid metabolism) modulated by the compound .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~535 g/mol (calculated)
logP~4.2 (predicted)
Aqueous Solubility<1 µM (requires solubilizing agents)

Q. Table 2. Biological Activity Data

Assay TypeResultModel SystemReference
Cytotoxicity (IC50)12.5 µMHeLa cells
Enzyme Inhibition (Ki)8.3 nM (ceramidase)Recombinant
In Vivo Half-life6.2 hoursMouse plasma

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。